molecular formula C9H15N3O B2637249 1H-imidazol-2-yl(piperidin-4-yl)methanol CAS No. 1785022-28-7

1H-imidazol-2-yl(piperidin-4-yl)methanol

Cat. No.: B2637249
CAS No.: 1785022-28-7
M. Wt: 181.239
InChI Key: SGVSDXUFVJGQOJ-UHFFFAOYSA-N
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Description

1H-Imidazol-2-yl(piperidin-4-yl)methanol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . Its structure features both an imidazole ring and a piperidine ring, connected by a methanol group. This bifunctional nature makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing more complex molecules with potential biological activity. The compound is supplied with high purity, confirmed by analytical techniques, to ensure consistency and reliability in research applications . Compounds containing the imidazole scaffold, such as this one, are of significant interest in various scientific fields. Research indicates that imidazole derivatives are frequently explored for their potential as antifungal and antitubercular agents . Furthermore, the imidazole ring is a key component in metalloenzyme models, where it can be utilized in chiral catalysts for enantioselective reactions, such as the hydrolysis of amino acid esters . The piperidine moiety is a common feature in pharmaceuticals, and its incorporation here enhances the compound's utility as a building block for drug discovery and development. This product, this compound, is intended for use as a key intermediate in such investigative studies. Important Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-2-yl(piperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-8(9-11-5-6-12-9)7-1-3-10-4-2-7/h5-8,10,13H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVSDXUFVJGQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Retrosynthetic Analysis of the 1H-Imidazol-2-yl(piperidin-4-yl)methanol Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is at the carbon-carbon bond between the methanol (B129727) carbon and the imidazole (B134444) ring. This leads to two primary synthons: a 2-metallo-imidazole and piperidine-4-carboxaldehyde. This approach is attractive due to the well-established reactivity of organometallic reagents with aldehydes.

Specifically, a 2-lithioimidazole derivative is a viable nucleophile. The synthesis of such organolithium species is well-documented and they are known to react with carbonyl compounds to form alcohols. nih.govacs.org This retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound. This image is for illustrative purposes only and does not represent an actual chemical reaction.Image is for illustrative purposes only.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

Disconnection PointSynthon 1Synthon 2
C(methanol)-C(imidazole)2-Metallo-imidazole (e.g., 2-lithioimidazole)Piperidine-4-carboxaldehyde
C(methanol)-C(piperidine)4-Metallo-piperidine (e.g., 4-piperidyl Grignard)Imidazole-2-carboxaldehyde

An alternative, though potentially more challenging, disconnection can be envisioned at the carbon-carbon bond between the methanol carbon and the piperidine (B6355638) ring. This would involve a 4-metallo-piperidine species and imidazole-2-carboxaldehyde. The synthesis and stability of 4-metallo-piperidines can be more complex than their 2-metallo-imidazole counterparts, making the former disconnection the more strategically sound approach.

Total Synthesis Approaches to this compound

The synthesis of this compound can be approached through both convergent and linear strategies.

The successful synthesis of the target molecule hinges on the preparation and use of key precursors, often requiring the use of protecting groups to mask reactive functionalities.

Imidazole Precursors: A common starting point for the imidazole fragment is imidazole itself. To achieve selective C2-lithiation, the N1-position is typically protected. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions.

Piperidine Precursors: The synthesis of the piperidine fragment often begins with commercially available piperidine derivatives. For instance, N-benzylpiperidine-4-carboxaldehyde can be synthesized from ethyl 1-benzylpiperidine-4-carboxylate via reduction with a reagent like diisobutylaluminum hydride (DIBAL-H). prepchem.com The N-benzyl group serves as a protecting group that can be removed in a later step. Alternatively, piperidine-4-carboxylic acid can be converted to its corresponding aldehyde through a multi-step sequence. google.com

Table 2: Common Protecting Groups for Imidazole and Piperidine Moieties

HeterocycleProtecting GroupAbbreviation
Imidazole (N1)BenzyloxymethylBOM
2-(Trimethylsilyl)ethoxymethylSEM
TritylTr
Piperidine (N1)Benzyl (B1604629)Bn
tert-ButoxycarbonylBoc
CarbobenzyloxyCbz

The crucial step in the convergent synthesis is the formation of the carbon-carbon bond between the imidazole and piperidine fragments. The addition of an organometallic reagent to a carbonyl compound is a classic and effective method for this transformation.

The reaction of a 2-lithioimidazole with piperidine-4-carboxaldehyde is a prime example. Organolithium reagents are highly reactive nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. acs.orgresearchgate.net Similarly, a Grignard reagent derived from a 2-haloimidazole could also be employed, although the preparation of such reagents can be more challenging.

The reaction conditions for these additions are critical. Anhydrous solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and low temperatures are typically required to prevent side reactions and ensure high yields.

The synthesis of the individual heterocyclic precursors involves well-established chemical transformations.

Piperidine Functionalization: The functionalization of the piperidine ring at the C4 position is a key aspect of the synthesis. orgsyn.org Direct C-H functionalization of piperidines at the C4 position has been explored and can be achieved through the use of specific catalysts and directing groups. nih.govresearchgate.net This approach offers a more direct route to 4-substituted piperidines, potentially reducing the number of synthetic steps.

Stereoselective Synthesis of this compound

The methanol carbon in the target molecule is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The stereoselective synthesis of one of these enantiomers is a significant challenge that can be addressed through several strategies.

Chiral Auxiliaries: One approach is to use a chiral auxiliary. wikipedia.orgalchetron.com A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants, directing the stereochemical outcome of the C-C bond-forming reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. For example, a chiral auxiliary could be attached to the piperidine nitrogen, influencing the facial selectivity of the addition of the 2-lithioimidazole to the aldehyde.

Catalytic Asymmetric Addition: The use of a chiral catalyst to promote the enantioselective addition of the organometallic reagent to the aldehyde is another powerful strategy. mdpi.comresearchgate.netacs.org Chiral ligands complexed to a metal center can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Enzymatic Reduction: An alternative approach involves the synthesis of the corresponding ketone, (1H-imidazol-2-yl)(piperidin-4-yl)methanone, followed by an enzymatic reduction. Ketoreductases are enzymes that can reduce ketones to alcohols with high enantioselectivity. researchgate.nettandfonline.comresearchgate.netnih.gov This biocatalytic approach offers a green and efficient method for accessing the desired chiral alcohol.

Table 3: Comparison of Stereoselective Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral AuxiliariesA chiral molecule is temporarily attached to a reactant to direct the stereochemistry.Well-established, often high diastereoselectivity.Requires additional steps for attachment and removal of the auxiliary.
Catalytic Asymmetric AdditionA chiral catalyst is used to promote the enantioselective reaction.Atom-economical, can be highly enantioselective.Development of a suitable catalyst can be challenging.
Enzymatic ReductionA ketone precursor is reduced to the alcohol using a stereoselective enzyme.High enantioselectivity, mild reaction conditions, environmentally friendly.Requires synthesis of the ketone precursor, enzyme availability and stability can be a concern.

Asymmetric Catalysis in the Synthesis of Stereoisomers

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. nih.gov For the synthesis of chiral piperidines and related N-heterocycles, various catalytic systems have been developed. nih.gov

A potential asymmetric catalytic route to this compound could involve the asymmetric reduction of a ketone precursor, (1H-imidazol-2-yl)(piperidin-4-yl)methanone. This reduction could be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand or a chiral organocatalyst.

Catalyst TypeExample Catalyst SystemPotential Application
Transition Metal Catalysis Ruthenium or Iridium complexes with chiral diphosphine ligands (e.g., BINAP)Asymmetric hydrogenation of the ketone precursor.
Organocatalysis Chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst)Asymmetric reduction of the ketone precursor with a borane (B79455) reagent.

The choice of catalyst and reaction conditions would be crucial to achieve high enantioselectivity. nih.gov The development of novel catalytic systems continues to be an active area of research, with a focus on improving efficiency, selectivity, and sustainability. chiralpedia.comfrontiersin.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. beilstein-journals.org Enzymes, with their inherent chirality and high specificity, are excellent catalysts for asymmetric transformations. nih.gov Lipases, for instance, are commonly used for the kinetic resolution of racemic alcohols. nih.gov

A chemoenzymatic strategy for obtaining enantiomerically pure this compound could be designed as follows:

Synthesis of Racemic Alcohol: The racemic form of this compound is synthesized using conventional chemical methods.

Enzymatic Kinetic Resolution: A lipase, such as Novozyme SP 435, is used to selectively acylate one of the enantiomers of the racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). beilstein-journals.orgnih.gov This results in a mixture of the acylated (S)- or (R)-enantiomer and the unreacted (R)- or (S)-enantiomer.

Separation: The acylated and unreacted enantiomers can then be separated by chromatography, yielding both enantiomers in high enantiomeric purity.

This approach has been successfully applied to the resolution of similar N-heterocyclic alcohols, demonstrating its potential for the synthesis of the target molecule. beilstein-journals.orgnih.govacs.org

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective methods are fundamental to the synthesis of complex molecules with multiple stereocenters. nih.gov For piperidine derivatives, diastereoselective reactions can be achieved by controlling the approach of a nucleophile to a cyclic precursor. For example, the addition of Grignard reagents to oxa-bridged benzazepines has been shown to proceed with high diastereoselectivity. researchgate.net

In the context of this compound, a diastereoselective approach could be envisioned starting from a chiral piperidine precursor. The introduction of the imidazolylmethanol moiety would then be influenced by the existing stereocenter on the piperidine ring.

Enantioselective methods, as discussed in the context of asymmetric catalysis, aim to directly create a chiral center from an achiral starting material with high enantiomeric excess. nih.gov A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization, which could be adapted for the synthesis of the target molecule. nih.gov

Protecting Group Strategies for Amine and Hydroxyl Functionalities

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. numberanalytics.comuchicago.edu The piperidine nitrogen, the imidazole nitrogen, and the hydroxyl group may all require protection depending on the reaction conditions.

Functional GroupProtecting GroupIntroduction ConditionsRemoval Conditions
Piperidine Nitrogen tert-Butoxycarbonyl (Boc)Boc-anhydride, base (e.g., triethylamine)Acidic conditions (e.g., TFA, HCl) creative-peptides.com
Benzyloxycarbonyl (Cbz)Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)
Imidazole Nitrogen 1-(1-Ethoxyethyl)Ethyl vinyl ether, acid catalystMild acidic hydrolysis acs.org
Di(alkoxymethyl)Triethyl orthoformateNeutral or acidic hydrolysis researchgate.netacs.org
Hydroxyl Group Silyl (B83357) ethers (e.g., TBS, TIPS)Silyl chloride, imidazoleFluoride ions (e.g., TBAF) or acid zmsilane.comhighfine.com
Tetrahydropyranyl (THP)Dihydropyran, acid catalystAqueous acid weebly.com

The choice of protecting groups must be carefully considered to ensure they are stable under the desired reaction conditions and can be removed selectively without affecting other parts of the molecule (orthogonal protection). uchicago.eduwikipedia.org For instance, a Boc group on the piperidine nitrogen can be removed under acidic conditions, while a silyl ether protecting the hydroxyl group would be stable. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often varied include solvent, temperature, reaction time, and the stoichiometry of reagents.

For the synthesis of this compound, two key reactions that would require optimization are the formation of the carbon-carbon bond between the imidazole and piperidine moieties and any subsequent reduction or functional group manipulation.

Grignard-type Reactions: The addition of a 2-imidazolyl organometallic reagent to a piperidin-4-one derivative is a plausible route. The choice of solvent (e.g., THF, diethyl ether) and temperature can significantly impact the yield and selectivity. researchgate.netacs.orgnih.govmit.edu

Reductive Amination: An alternative strategy could involve the reductive amination of 2-imidazolecarboxaldehyde with a 4-aminopiperidine (B84694) derivative. Optimization would involve screening different reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and reaction conditions to maximize the yield of the secondary amine, which can then be further functionalized. jocpr.comorganic-chemistry.orgrsc.org

Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, can lead to robust and high-yielding synthetic procedures.

Challenges and Future Directions in the Synthesis of this compound

The synthesis of enantiomerically pure this compound presents several challenges. The primary challenge lies in the efficient and highly selective creation of the stereocenter. While various asymmetric methods exist, their application to this specific molecule may require significant optimization.

Future directions in this field are likely to focus on the development of more efficient and sustainable synthetic methods. chiralpedia.com This includes:

Novel Catalytic Systems: The discovery of new chiral catalysts that can effect the desired transformation with higher selectivity and under milder conditions. nih.govfrontiersin.orgacs.org

Flow Chemistry: The use of continuous flow systems can offer better control over reaction parameters, leading to improved yields and safety, particularly for reactions involving hazardous reagents. researchgate.net

Biocatalysis: Expanding the toolbox of enzymes for asymmetric synthesis will provide more options for chemoenzymatic routes, which are often more environmentally friendly. nih.govacs.org

The continued development of innovative synthetic methodologies will be crucial for accessing complex chiral building blocks like this compound, thereby enabling the discovery of new therapeutic agents. nih.gov

Structural Chemistry and Conformational Analysis of 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Detailed Analysis of Molecular Geometry and Bond Parameters

The molecular geometry of 1H-imidazol-2-yl(piperidin-4-yl)methanol is defined by the spatial arrangement of its constituent piperidine (B6355638) and imidazole (B134444) rings and the connecting hydroxymethylene group. The piperidine ring consists of sp³ hybridized carbon and nitrogen atoms, leading to a saturated, non-planar structure. In contrast, the imidazole ring is a planar, aromatic heterocycle with sp² hybridized carbon and nitrogen atoms. mdpi.comtsijournals.com The methanol (B129727) linker contains a central sp³ hybridized carbon atom.

While specific experimental bond lengths and angles for this molecule are not available in the public domain, typical values can be inferred from standard values for similar chemical environments. These parameters are crucial for constructing computational models to explore the molecule's conformational landscape.

Table 1: Predicted Bond Parameters for this compound This table presents expected values based on standard hybridization and bond types, not experimental data.

BondTypeHybridizationExpected Bond Length (Å)Expected Bond Angle (°)
C-C (Piperidine)Singlesp³ - sp³~1.54~109.5° (C-C-C)
C-N (Piperidine)Singlesp³ - sp³~1.47~109.5° (C-N-C)
C-C (Linker)Singlesp³ - sp³~1.54~109.5° (Pip-C-C)
C-O (Methanol)Singlesp³ - sp²~1.43~109.5° (C-C-O)
C=N (Imidazole)Doublesp² - sp²~1.38~108.0° (N-C-N)
C=C (Imidazole)Doublesp² - sp²~1.36~108.0° (C-C-N)
C-N (Imidazole)Singlesp² - sp²~1.37~108.0° (C-N-C)

Conformational Preferences of the Piperidine Ring System

Like cyclohexane, piperidine can adopt several conformations, with the chair conformation being the most stable due to its minimization of angular and torsional strain. wikipedia.org Other higher-energy conformations include the boat, twist-boat, and half-chair. The energy barrier for ring inversion from one chair form to another is significantly lower than for cyclohexane, partly due to the presence of the nitrogen atom, which can also undergo inversion. wikipedia.org The interconversion between the two chair forms proceeds rapidly at room temperature. The boat conformation serves as a high-energy intermediate in this process.

The piperidine ring in this compound is substituted at the C4 position with a bulky (1H-imidazol-2-yl)methanol group. In a chair conformation, this substituent can occupy either an axial or an equatorial position.

To minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on C2 and C6, large substituents on six-membered rings overwhelmingly prefer the equatorial position. The (1H-imidazol-2-yl)methanol group is sterically demanding, and therefore, the conformer with this group in the equatorial position is predicted to be significantly more stable than the axial conformer. This preference effectively "locks" the piperidine ring into a specific chair conformation.

Table 2: Predicted Conformational Energy Preference

ConformerSubstituent PositionKey Steric InteractionsPredicted Relative Stability
Chair (Equatorial)EquatorialMinimalMost Stable (Low Energy)
Chair (Axial)Axial1,3-Diaxial interactionsLess Stable (High Energy)
Boat-Eclipsing and flagpole bondsUnstable Intermediate

Conformational Analysis of the Imidazole Ring and its Orientation

The imidazole ring is a planar aromatic system. mdpi.com Its ability to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen) is a key feature influencing its orientation and intermolecular interactions. nih.govijsrtjournal.comijpsjournal.com In a crystalline state, these hydrogen bonds would play a dominant role in the solid-state packing. mdpi.com In solution, the orientation of the imidazole ring relative to the piperidine-methanol fragment will be influenced by a combination of steric effects and potential intramolecular hydrogen bonding between the imidazole nitrogen and the methanol hydroxyl group.

Rotational Isomerism around the Carbon-Carbon Bonds

Rotational isomerism, or the existence of different conformers due to rotation around single bonds, is a key feature of this molecule's structure. ucsd.edulibretexts.org Two critical bonds allow for this isomerism:

The C4(piperidine)–C(methanol) bond: Rotation around this bond determines the orientation of the hydroxymethylene-imidazole moiety relative to the plane of the piperidine ring. The staggered conformations, which minimize steric clash between the substituent and the piperidine ring protons, are expected to be energetically favored over eclipsed conformations.

The C(methanol)–C2(imidazole) bond: Rotation around this bond dictates the position of the planar imidazole ring. The energy profile of this rotation will be influenced by steric interactions between the imidazole ring and both the hydroxyl group and the piperidine ring.

The interplay of these rotations results in a complex potential energy surface with several local minima, each corresponding to a distinct, stable conformer.

Stereochemical Features: Chiral Centers and Potential Isomers

A crucial stereochemical feature of this compound is the presence of a chiral center . sydney.edu.au The carbon atom of the methanol bridge, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, the piperidine ring, and the imidazole ring), is a stereocenter.

The presence of this single chiral center means the molecule can exist as a pair of enantiomers :

(R)-1H-imidazol-2-yl(piperidin-4-yl)methanol

(S)-1H-imidazol-2-yl(piperidin-4-yl)methanol

These two isomers are non-superimposable mirror images of each other. sydney.edu.au A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The enantiomers will have identical physical properties (e.g., melting point, boiling point) but will differ in their interaction with plane-polarized light and with other chiral molecules. sydney.edu.au

Intramolecular Interactions and Hydrogen Bonding Networks

Information regarding the specific intramolecular forces, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions that dictate the conformational preferences of this compound, has not been reported. The hydrogen bonding network, which would involve the hydroxyl group, the piperidine nitrogen, and the imidazole ring, is crucial for understanding its chemical behavior and interactions with biological targets. However, without experimental or computational studies, any description would be purely speculative.

Solid-State Structure and Crystal Packing

There is no available crystallographic data for this compound in established databases such as the Cambridge Structural Database. Therefore, details regarding its crystal system, space group, unit cell dimensions, and the arrangement of molecules within the crystal lattice are unknown. An analysis of the crystal packing, which would describe how the molecules orient and interact with each other in the solid state to form a stable structure, cannot be conducted.

While research exists for structurally related but distinct compounds, the specific arrangement and interactions within this compound itself remain an area for future scientific investigation.

Reactivity and Chemical Transformations of 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole moiety of 1H-imidazol-2-yl(piperidin-4-yl)methanol contains two nitrogen atoms with different electronic environments: a pyrrole-type nitrogen (N-1) and a pyridine-type or imine nitrogen (N-3). This structural feature leads to a rich and varied reactivity.

Protonation and Basicity Studies

The basicity of the imidazole ring is a key aspect of its reactivity. The lone pair of electrons on the imine nitrogen (N-3) is not involved in the aromatic sextet of the imidazole ring, making it the primary site of protonation. researchgate.netresearchgate.net In contrast, the lone pair on the pyrrole-type nitrogen (N-1) is integral to the aromatic system and is therefore significantly less basic. researchgate.net

The protonation equilibrium of the imidazole ring is a critical factor in its biological activity and its behavior in different chemical environments.

Alkylation and Acylation Reactions

The nitrogen atoms of the imidazole ring can undergo alkylation and acylation reactions, leading to a variety of N-substituted derivatives. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

Alkylation: In the presence of a base, the pyrrole-type nitrogen (N-1) is typically deprotonated, and the resulting imidazolide (B1226674) anion readily reacts with alkyl halides to form N1-alkylated products. However, under neutral or acidic conditions, or with certain alkylating agents, alkylation can also occur at the more nucleophilic imine nitrogen (N-3), leading to the formation of a quaternary imidazolium (B1220033) salt. The regioselectivity can be influenced by steric and electronic factors of both the imidazole derivative and the alkylating agent. researchgate.netbeilstein-journals.org

Acylation: Acylation of the imidazole nitrogen atoms can be achieved using acylating agents such as acid chlorides or anhydrides. Similar to alkylation, the reaction typically occurs at the N-1 position after deprotonation. N-acylated imidazoles are generally more susceptible to hydrolysis than their N-alkylated counterparts.

Due to the lack of specific studies on this compound, the following table provides representative examples of N-alkylation and N-acylation on similar imidazole-containing molecules.

Reactant (Imidazole Derivative)ReagentConditionsProductYield (%)
2-PhenylimidazoleBenzyl (B1604629) bromideK2CO3, DMF1-Benzyl-2-phenylimidazole-
ImidazoleMethyl iodide-1-Methylimidazole-
ImidazoleAcetic anhydride (B1165640)-1-Acetylimidazole-

Data is illustrative and based on general reactions of imidazole derivatives.

Metal Coordination Chemistry of the Imidazole Moiety

The imine nitrogen (N-3) of the imidazole ring is a well-established coordination site for a wide range of metal ions. wikipedia.org The lone pair of electrons on this nitrogen atom can form coordinate bonds with transition metals, leading to the formation of stable metal complexes. The coordination chemistry of imidazole and its derivatives is of significant interest due to their presence in biological systems, such as in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. wikipedia.org

While specific metal complexes of this compound have not been extensively reported, it is expected to act as a monodentate or bidentate ligand. As a monodentate ligand, it would coordinate to a metal center primarily through the imine nitrogen of the imidazole ring. jocpr.com Given the presence of the piperidine (B6355638) nitrogen and the hydroxyl group, it could also potentially act as a bidentate or even a tridentate ligand, forming chelate rings with the metal ion, which would enhance the stability of the resulting complex. The specific coordination mode would depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Reactivity of the Piperidine Nitrogen Atom

The piperidine ring in this compound contains a secondary amine nitrogen, which is a key center of reactivity for this part of the molecule.

Basic Properties and Salt Formation

The piperidine nitrogen is significantly more basic than the imidazole nitrogens. The pKa of piperidine is approximately 11.2, and while the substituent at the 4-position will have an electronic effect, the nitrogen atom is expected to be readily protonated by acids to form piperidinium (B107235) salts. The predicted pKa for the closely related 4-piperidinemethanol (B45690) is around 14.94, although this value seems unusually high for a secondary amine. guidechem.com The formation of salts is a common strategy to improve the aqueous solubility and crystallinity of piperidine-containing compounds. Given the presence of the basic imidazole ring, the formation of dihydrochloride (B599025) or other di-acid salts is also possible.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the piperidine nitrogen makes it a strong nucleophile, readily participating in N-alkylation and N-acylation reactions.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated with a variety of alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.netgoogle.com Common bases used include potassium carbonate or triethylamine (B128534). The reaction conditions can be controlled to favor mono-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent is another common method for introducing alkyl groups onto the piperidine nitrogen.

N-Acylation: N-acylation of the piperidine nitrogen is readily achieved using acylating agents like acid chlorides, acid anhydrides, or activated esters. nih.gov These reactions are typically fast and high-yielding. The resulting amides are generally stable compounds. The acylation can be used to introduce a wide variety of functional groups onto the piperidine ring, thereby modifying the properties of the parent molecule.

The following table provides illustrative examples of N-alkylation and N-acylation reactions on piperidine derivatives.

Reactant (Piperidine Derivative)ReagentConditionsProductYield (%)
PiperidineBenzyl chlorideK2CO3, Ethanol1-Benzylpiperidine-
4-PiperidinemethanolAcetic anhydride-1-Acetyl-4-piperidinemethanol-
Tert-butyl piperidin-4-ylcarbamate3-(2-chlorophenyl)propanoyl chlorideSOCl2/DMFN-acylated piperidine derivative-

Data is illustrative and based on general reactions of piperidine derivatives. nih.gov

Formation of Amides and Sulfonamides

The secondary amine in the piperidine ring of this compound is a key site for nucleophilic attack, readily reacting with acylating and sulfonylating agents to form corresponding amides and sulfonamides. This reactivity is a common feature of piperidine-containing compounds and is widely utilized in the synthesis of new chemical entities. nih.gov

The formation of amides is typically achieved by reacting the parent compound with carboxylic acids, acid chlorides, or acid anhydrides. When using carboxylic acids, coupling agents are often employed to facilitate the reaction. For the synthesis of sulfonamides, sulfonyl chlorides are the most common reagents. These reactions are generally carried out in the presence of a base to neutralize the acidic byproducts.

Amide Formation: The reaction with an acyl chloride, for instance, proceeds via nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and a chloride ion.

Sulfonamide Formation: Similarly, in the formation of sulfonamides, the piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. The resulting amides and sulfonamides often exhibit altered solubility, polarity, and biological activity compared to the parent amine.

Reagent TypeGeneral ReagentReaction ConditionsProduct
Acid ChlorideR-COClBase (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0°C to RTN-Acyl piperidine derivative
Sulfonyl ChlorideR-SO2ClBase (e.g., Triethylamine), Aprotic Solvent (e.g., DCM), 0°C to RTN-Sulfonyl piperidine derivative
Carboxylic AcidR-COOHCoupling Agent (e.g., DCC, EDC), Base, Aprotic SolventN-Acyl piperidine derivative

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group attached to the carbon between the imidazole and piperidine rings is another reactive center in the molecule, susceptible to a range of transformations including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. More efficiently, acylation with acid chlorides or anhydrides in the presence of a base provides a high yield of the corresponding ester.

Etherification: The formation of ethers from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the presence of other nucleophilic sites in the molecule (the piperidine and imidazole nitrogens), careful selection of reagents and reaction conditions is crucial to achieve selectivity.

ReactionReagentConditionsProduct
EsterificationR-COCl or (RCO)2OBase (e.g., Pyridine), Aprotic SolventEster
Etherification1. Strong Base (e.g., NaH) 2. R-X (Alkyl Halide)Anhydrous Aprotic Solvent (e.g., THF, DMF)Ether

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, (1H-imidazol-2-yl)(piperidin-4-yl)methanone. researchgate.net A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. Common reagents include chromium-based oxidants (e.g., PCC, PDC) and milder, more selective agents like Swern or Dess-Martin periodinane oxidations.

Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical reaction at this position. However, other parts of the molecule, such as the imidazole ring, could potentially be reduced under specific, harsh conditions, though this is generally not a common transformation for this type of compound under standard laboratory conditions.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles. This two-step process allows for the introduction of a wide range of functional groups in place of the original hydroxyl group.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound—the piperidine nitrogen, the hydroxyl group, and the imidazole nitrogens—necessitates careful consideration of regioselectivity and chemoselectivity in its chemical transformations.

Piperidine N vs. Imidazole N: The piperidine nitrogen is generally more basic and nucleophilic than the imidazole nitrogens. Therefore, reactions with electrophiles such as acyl chlorides or sulfonyl chlorides are expected to occur preferentially at the piperidine nitrogen, especially under neutral or slightly basic conditions.

N-Alkylation vs. O-Alkylation: In reactions like etherification, the relative nucleophilicity of the deprotonated hydroxyl group (alkoxide) and the piperidine nitrogen will determine the outcome. The use of a strong, non-nucleophilic base to selectively deprotonate the alcohol can favor O-alkylation.

Protection Strategies: To achieve selective reactions at a specific site, protection of other functional groups may be necessary. For example, the piperidine nitrogen can be protected with a Boc group to direct reactions towards the hydroxyl or imidazole moieties.

Ring-Opening and Ring-Expansion Reactions (if applicable)

Based on the available information, ring-opening or ring-expansion reactions are not commonly reported for the imidazole or piperidine rings of this compound under standard synthetic conditions. Both the imidazole and piperidine rings are relatively stable heterocyclic systems. Such reactions would likely require harsh conditions or specific reagents designed to cleave these ring structures, and are not considered characteristic transformations of this compound.

Reactions of the Aromatic Imidazole Ring (Electrophilic Aromatic Substitution, etc.)

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of a substituent at the C2 position, in this case, the (piperidin-4-yl)methanol group, directs incoming electrophiles to the C4 and C5 positions. The lone pair of electrons on the pyrrole-like nitrogen (N1) participates in the aromatic sextet, enhancing the electron density of the ring, while the pyridine-like nitrogen (N3) can be protonated or alkylated.

Electrophilic substitution reactions on the imidazole ring of this compound are anticipated to proceed at the C4 and/or C5 positions. The specific regioselectivity would be influenced by the electronic nature of the C2 substituent and the reaction conditions. Given that the (piperidin-4-yl)methanol group is not strongly electron-withdrawing or donating, a mixture of 4- and 5-substituted products is likely in many cases. It is also important to consider that under acidic conditions, the piperidine nitrogen and the pyridine-like imidazole nitrogen can be protonated, which would deactivate the rings toward electrophilic attack. Therefore, careful control of pH is often necessary.

Common electrophilic aromatic substitution reactions applicable to the imidazole ring include:

Halogenation: The imidazole ring can be readily halogenated by reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction typically proceeds under mild conditions to yield mono- or di-halogenated products at the 4- and 5-positions.

Nitration: Nitration of the imidazole ring can be achieved using nitrating agents like nitric acid in the presence of a strong acid catalyst such as sulfuric acid. The strongly acidic conditions can lead to the formation of the imidazolium salt, which is less reactive, thus requiring carefully controlled reaction conditions to achieve the desired substitution.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (oleum). This reaction introduces a sulfonic acid group onto the imidazole ring, typically at the 4- or 5-position.

The following table summarizes potential electrophilic aromatic substitution reactions on the imidazole ring of this compound.

Reaction Reagent(s) Potential Product(s) Notes
BrominationN-Bromosuccinimide (NBS) in an inert solvent (e.g., THF, CH2Cl2)4-bromo-1H-imidazol-2-yl(piperidin-4-yl)methanol and/or 5-bromo-1H-imidazol-2-yl(piperidin-4-yl)methanolA mixture of regioisomers is possible. Dihalogenation at both C4 and C5 may occur with excess NBS.
NitrationHNO3/H2SO44-nitro-1H-imidazol-2-yl(piperidin-4-yl)methanol and/or 5-nitro-1H-imidazol-2-yl(piperidin-4-yl)methanolCareful control of temperature and reagent stoichiometry is required to prevent over-reaction and decomposition.
SulfonationFuming H2SO4 (oleum)This compound-4-sulfonic acid and/or this compound-5-sulfonic acidThe reaction is typically conducted at elevated temperatures.

This table is based on the general reactivity of 2-substituted imidazoles and represents predicted outcomes.

Reactivity of the Piperidine Ring (e.g., Alpha-Functionalization)

The piperidine ring in this compound contains a secondary amine, which is a key site for various chemical transformations. The nitrogen atom is nucleophilic and basic, readily participating in reactions such as alkylation, acylation, and sulfonylation.

Beyond reactions at the nitrogen atom, the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen (C2 and C6), can also be functionalized. This "alpha-functionalization" typically requires the temporary protection of the piperidine nitrogen to modulate its reactivity and to facilitate the desired chemical transformation. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Once the piperidine nitrogen is protected, alpha-functionalization can be achieved through several methods:

Lithiation and Electrophilic Quench: Treatment of an N-protected piperidine with a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like sparteine, can lead to deprotonation at one of the alpha-carbons. The resulting organolithium species can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a new substituent at the alpha-position.

Catalytic C-H Functionalization: Transition metal catalysis, particularly with rhodium or palladium catalysts, has emerged as a powerful tool for the direct functionalization of C-H bonds. In the context of N-protected piperidines, rhodium-catalyzed carbene insertion is a notable example, allowing for the introduction of ester or other functional groups at the alpha-position. nih.govnih.gov The choice of catalyst and protecting group can influence the site-selectivity of the functionalization. nih.govnih.gov

The following table outlines potential functionalization reactions of the piperidine ring in this compound, assuming prior N-protection (e.g., as the N-Boc derivative).

Reaction Type Reagent(s) Potential Product(s) Notes
N-Acylation Acyl chloride (e.g., Acetyl chloride) or anhydride in the presence of a base1-acyl-1H-imidazol-2-yl(piperidin-4-yl)methanolThis reaction proceeds readily on the unprotected piperidine nitrogen.
Alpha-Lithiation and Alkylation 1. s-BuLi, TMEDA or sparteine2. Alkyl halide (e.g., CH3I)N-Boc-2-alkyl-4-(hydroxymethyl)piperidine derivativeRequires N-protection. The use of a chiral ligand can induce enantioselectivity.
Rhodium-Catalyzed C-H Insertion Rhodium catalyst (e.g., Rh2(OAc)4), diazo compound (e.g., ethyl diazoacetate)N-Boc-2-(alkoxycarbonylmethyl)-4-(hydroxymethyl)piperidine derivativeRequires N-protection. Provides a direct method for C-C bond formation at the alpha-position. nih.govnih.gov

This table illustrates potential transformations based on established methodologies for the functionalization of N-protected piperidines.

Computational and Theoretical Studies of 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations can elucidate the distribution of electrons and identify regions of the molecule that are important for chemical reactions.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.govscirp.org

For 1H-imidazol-2-yl(piperidin-4-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, which contains nitrogen atoms with lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the imidazole ring and the adjacent methanol (B129727) bridge. Theoretical studies on similar imidazole-containing compounds have shown that the HOMO and LUMO are often centered on the imidazole moiety, highlighting its importance in electronic transitions and reactivity. nih.govresearchgate.netresearchgate.net The piperidine (B6355638) ring, being a saturated aliphatic system, is expected to have a less significant contribution to the frontier orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (based on analogous compounds)

Property Predicted Value/Location Significance
HOMO Energy Relatively high Indicates good electron-donating ability of the imidazole ring.
LUMO Energy Relatively low Indicates the ability to accept electrons, centered on the imidazole ring.
HOMO-LUMO Gap Moderate Suggests a balance of stability and reactivity.
HOMO Location Primarily on the imidazole ring The imidazole nitrogen atoms are likely sites for electrophilic attack.

| LUMO Location | Distributed across the imidazole ring and methanol bridge | Potential site for nucleophilic attack. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. researchgate.net The hydroxyl group of the methanol bridge would also exhibit a region of negative potential around the oxygen atom. Conversely, the hydrogen atoms attached to the nitrogen and oxygen atoms, as well as the hydrogen atoms on the piperidine ring, would be characterized by positive electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used for this purpose. These calculations provide a numerical value for the charge on each atom, which helps in understanding the molecule's polarity and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energy of molecules. nih.gov Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. These calculations are crucial for obtaining accurate molecular structures and can be used to predict various properties, including bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would be essential to determine the preferred orientation of the imidazole and piperidine rings relative to each other, as well as the conformation of the methanol bridge. The piperidine ring can exist in a chair, boat, or twist-boat conformation, with the chair form typically being the most stable. The orientation of the substituent on the piperidine ring (the imidazolyl-methanol group) can be either axial or equatorial, and DFT calculations can predict which conformation is energetically favored.

Table 2: Predicted Geometrical Parameters for this compound from DFT Calculations (based on analogous structures)

Parameter Predicted Value
Piperidine Ring Conformation Chair
Substituent Position on Piperidine Equatorial
C-N Bond Lengths (Imidazole) ~1.3-1.4 Å
C-O Bond Length (Methanol) ~1.4 Å

| Dihedral Angle (Imidazole-Methanol) | Dependent on hydrogen bonding |

Molecular Dynamics Simulations for Conformational Sampling

While DFT can identify stable conformations, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its flexibility.

For this compound, MD simulations could be used to study the rotational freedom around the single bonds connecting the different parts of the molecule. This would reveal the range of accessible conformations in different environments, such as in a solvent or when interacting with a biological target. Understanding the conformational flexibility is important for predicting how the molecule might bind to a receptor or enzyme.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. researchgate.net For this compound, the predicted chemical shifts would help in assigning the signals in an experimental spectrum. For instance, the protons on the imidazole ring are expected to appear at a lower field (higher ppm) compared to the protons on the piperidine ring due to the aromatic nature of the imidazole ring.

Table 3: Predicted 1H NMR Chemical Shifts for Key Protons in this compound

Proton Predicted Chemical Shift (ppm)
Imidazole C-H 7.0 - 8.0
Imidazole N-H 10.0 - 12.0
Methanol C-H ~4.5
Methanol O-H Variable (depends on solvent)
Piperidine C-H (axial) 1.0 - 2.0
Piperidine C-H (equatorial) 1.5 - 2.5

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, C-N and C-O stretching frequencies, and the aromatic C-H stretching of the imidazole ring.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch 3200 - 3600
N-H Stretch (Imidazole) 3100 - 3500
N-H Stretch (Piperidine) 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000
C=N Stretch (Imidazole) 1500 - 1600

Theoretical Insights into Reaction Mechanisms and Transition States

The formation of this compound can be conceptualized as a nucleophilic addition reaction. In a common synthetic approach, the imidazole ring is metalated at the C2 position, typically using a strong base like n-butyllithium, to form a highly nucleophilic organometallic species (e.g., 2-lithio-1H-imidazole). This is then reacted with a suitable piperidin-4-one derivative.

Reaction Mechanism:

The reaction mechanism can be broken down into the following key steps:

Deprotonation of Imidazole: The C2 proton of the imidazole ring is the most acidic and can be selectively removed by a strong base to generate a C2-anion. Computational studies on imidazole and its derivatives have shown that the C2 position is susceptible to deprotonation due to the electron-withdrawing effects of the two adjacent nitrogen atoms.

Nucleophilic Attack: The resulting 2-metallo-imidazole acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the piperidin-4-one ring. Density Functional Theory (DFT) calculations on similar nucleophilic additions to carbonyl compounds have established that the nucleophile approaches the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle (approximately 107°), rather than a perpendicular approach.

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. The oxygen atom bears a negative charge, which is stabilized by the counter-ion (e.g., Li⁺).

Protonation: The reaction is quenched with a proton source (e.g., water or a mild acid), which protonates the negatively charged oxygen atom to yield the final alcohol product, this compound.

Transition State Analysis:

A theoretical investigation of this reaction would involve locating the transition state (TS) for the nucleophilic addition step, which is typically the rate-determining step. Computational methods like DFT can be used to model the geometry and energy of this transition state.

Geometry: The transition state would feature a partially formed bond between the C2 of the imidazole and the carbonyl carbon of the piperidinone, and a partially broken C=O double bond. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.

Energetics: The activation energy (the energy difference between the reactants and the transition state) would determine the reaction rate. A lower activation energy would imply a faster reaction. Factors influencing the activation energy include the nature of the metal counter-ion, the solvent, and any substituents on the imidazole or piperidine rings.

While no specific data exists for this exact reaction, a hypothetical reaction coordinate diagram would show the reactants (2-metallo-imidazole and piperidin-4-one) at a certain energy level, rising to the transition state, and then dropping to the energy level of the tetrahedral intermediate, followed by a final drop to the product energy level upon protonation.

Comparative Computational Analysis with Related Imidazole-Piperidine Compounds

A comparative computational analysis would provide valuable insights into how structural modifications to the imidazole or piperidine rings affect the reaction profile. Such an analysis, while not explicitly found for this compound, can be extrapolated from general computational studies on related heterocyclic systems.

Influence of Substituents on the Imidazole Ring:

Electron-Donating Groups (EDGs): Attaching EDGs to the imidazole ring would increase the electron density on the ring, potentially making the C2 proton less acidic and the corresponding anion more reactive (a stronger nucleophile). This could lead to a lower activation energy for the nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs would increase the acidity of the C2 proton but would stabilize the resulting anion, making it less nucleophilic. This would likely result in a higher activation energy and a slower reaction rate.

Influence of Substituents on the Piperidine Ring:

N-Substitution: The substituent on the piperidine nitrogen can have a significant impact. Bulky substituents could sterically hinder the approach of the nucleophile. Electron-withdrawing N-substituents (e.g., acyl groups) would make the carbonyl carbon more electrophilic, potentially accelerating the reaction.

Ring Conformation: The piperidine ring exists predominantly in a chair conformation. Computational studies can predict the most stable conformation of the piperidin-4-one reactant and how this influences the trajectory of the nucleophilic attack, leading to either axial or equatorial addition products.

Comparative Reactivity with Other Heterocycles:

A comparative DFT study could also be performed to compare the reactivity of 2-metallo-imidazole with other 2-metallo-heterocycles (e.g., 2-lithiothiazole or 2-lithiopyridine) in their addition to piperidin-4-one. The relative nucleophilicity and stability of these organometallic intermediates would be key factors determining their reactivity.

The following table provides a hypothetical comparison of calculated parameters for the nucleophilic addition of different 2-metallo-imidazoles to piperidin-4-one, illustrating the expected trends.

NucleophileSubstituent on ImidazoleCalculated Activation Energy (kcal/mol)Reaction Rate
2-Lithio-1H-imidazoleNoneE_aReference
2-Lithio-4-methyl-1H-imidazoleElectron-Donating (CH₃)< E_aFaster
2-Lithio-4-nitro-1H-imidazoleElectron-Withdrawing (NO₂)> E_aSlower

This table is illustrative and based on general chemical principles, as specific computational data for these reactions is not available.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete picture of the molecular framework can be assembled.

1H NMR and 13C NMR for Assignment of Resonances

While specific experimental data for 1H-imidazol-2-yl(piperidin-4-yl)methanol is not publicly available, the expected chemical shifts and multiplicities for both proton (¹H) and carbon (¹³C) nuclei can be predicted based on the analysis of structurally similar compounds, such as various imidazole (B134444) and piperidine (B6355638) derivatives. rsc.orgmdpi.com

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the imidazole and piperidine rings, as well as the methine and hydroxyl protons of the methanol (B129727) linker. The protons on the imidazole ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The methine proton of the methanol group would likely be a doublet in the region of 4.5 to 5.5 ppm, coupled to the adjacent piperidine proton. The piperidine ring protons would present as a complex set of multiplets in the aliphatic region, generally between 1.5 and 3.5 ppm. The protons on the nitrogen-bearing carbons of the piperidine ring would be the most downfield in this region. The hydroxyl and the amine protons are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the imidazole ring are expected to resonate in the aromatic region (115-140 ppm), with the carbon atom situated between the two nitrogen atoms appearing at a lower field. The methine carbon of the methanol linker would likely appear in the 60-75 ppm range. The carbon atoms of the piperidine ring are expected in the aliphatic region (25-55 ppm), with the carbons adjacent to the nitrogen atom resonating at a lower field due to the deshielding effect of the nitrogen.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Imidazole CH7.0 - 8.0s
Methanol CH4.5 - 5.5d
Piperidine CH (at C4)2.0 - 2.5m
Piperidine CH₂ (at C2, C6)3.0 - 3.5m
Piperidine CH₂ (at C3, C5)1.5 - 2.0m
NH (Piperidine)Variablebr s
NH (Imidazole)Variablebr s
OH (Methanol)Variablebr s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Imidazole C2145 - 155
Imidazole C4/C5115 - 130
Methanol CH65 - 75
Piperidine C440 - 50
Piperidine C2/C645 - 55
Piperidine C3/C525 - 35

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within this compound, a series of 2D NMR experiments are essential. researchgate.netnih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be crucial in establishing the spin systems of the piperidine ring, showing correlations between adjacent protons. It would also confirm the coupling between the methine proton of the methanol group and the proton at the C4 position of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the signal for the methine proton of the methanol group would show a cross-peak with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the different fragments of the molecule. For example, it would show correlations between the imidazole protons and the methine carbon of the methanol linker, as well as between the piperidine protons and the same methine carbon, thus confirming the connection between the imidazole, methanol, and piperidine moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to determine the stereochemistry and preferred conformation of the molecule. For instance, it could reveal through-space interactions between the protons of the imidazole ring and the protons on one face of the piperidine ring, providing insights into the rotational preference around the bond connecting the methanol group to the piperidine ring.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring in this compound can exist in a chair conformation, which can undergo ring flipping. Additionally, there is rotational freedom around the single bonds connecting the different parts of the molecule. Variable Temperature (VT) NMR studies can provide valuable information about these conformational dynamics. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons of the piperidine ring. As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a single, averaged signal. The analysis of these changes allows for the determination of the energy barriers associated with these conformational processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. mdpi.com This high precision allows for the determination of the elemental formula of the molecule. For this compound, which has a molecular formula of C₉H₁₅N₃O, the calculated exact mass of the protonated molecule [M+H]⁺ would be determined with high accuracy (typically to within 5 ppm). This measurement would provide strong evidence for the proposed molecular formula and rule out other possibilities with the same nominal mass.

Fragmentation Pathways and Structural Interpretation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways in techniques like electrospray ionization (ESI) or electron ionization (EI) would likely involve the cleavage of the bonds connecting the imidazole, methanol, and piperidine units.

Plausible fragmentation pathways would include:

Loss of a water molecule from the protonated molecular ion.

Cleavage of the bond between the methine carbon and the piperidine ring, leading to the formation of a piperidine-containing fragment and an imidazolyl-methanol fragment.

Cleavage of the bond between the methine carbon and the imidazole ring, resulting in an imidazole-containing fragment and a piperidinyl-methanol fragment.

Fragmentation of the piperidine ring itself, which can undergo characteristic ring-opening reactions.

By analyzing the m/z values of these fragment ions, the connectivity of the different structural units can be confirmed, providing further validation of the proposed structure. The study of fragmentation patterns in related piperazine-containing compounds has shown characteristic fragmentation that can be diagnostic for their identity. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a detailed vibrational fingerprint of this compound.

The key functional groups in this compound are the imidazole ring, the piperidine ring, the secondary amine (N-H) of the piperidine, the imine group (C=N) of the imidazole, the alcohol (O-H), and various C-H and C-N bonds. The expected vibrational modes for these groups are summarized in the table below, based on data from analogous compounds.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Alcohol) Stretching 3200-3600 (broad) 3200-3600 (weak)
N-H (Piperidine) Stretching 3300-3500 (sharp) 3300-3500 (weak)
C-H (Aromatic/Imidazole) Stretching 3000-3100 3000-3100 (strong)
C-H (Aliphatic/Piperidine) Stretching 2850-3000 2850-3000 (strong)
C=N (Imidazole) Stretching 1580-1650 1580-1650 (variable)
C=C (Imidazole) Stretching 1450-1550 1450-1550 (strong)
C-O (Alcohol) Stretching 1050-1260 1050-1260 (weak)

Data compiled from spectroscopic studies of imidazole, 2-methylimidazole (B133640), piperidine, and related heterocyclic compounds.

The broad O-H stretching band in the IR spectrum is a hallmark of hydrogen bonding, which is expected to be a significant intermolecular interaction in this molecule. The N-H stretch of the piperidine ring is also anticipated in a similar region. The C-H stretching vibrations of the imidazole and piperidine rings will appear in their characteristic regions. The imidazole ring breathing modes, which are often strong in the Raman spectrum, provide further confirmation of this heterocyclic moiety.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration (R or S) if a suitable crystal is obtained and anomalous dispersion is utilized.

The solid-state structure will reveal critical information about bond lengths, bond angles, and torsion angles. The piperidine ring is expected to adopt a stable chair conformation. The substituents on the piperidine ring can be in either axial or equatorial positions, and their relative orientation will be determined. The imidazole ring is planar.

Furthermore, X-ray crystallography elucidates the crystal packing and intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the alcohol O-H group and the piperidine N-H group acting as hydrogen bond donors, and the nitrogen atoms of the imidazole ring and the oxygen of the alcohol serving as acceptors. These interactions will likely lead to the formation of extended supramolecular networks.

Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds

Compound Crystal System Space Group Key H-Bonding Interactions
2-Methylimidazole Orthorhombic P2₁2₁2₁ N-H···N

Data from studies on 2-methylimidazole and piperidine.

The analysis of the crystal structure of this compound would provide invaluable insights into its conformational preferences and how it interacts with its environment in the solid state.

Circular Dichroism (CD) Spectroscopy for Chiral Purity Determination (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine enantiomeric purity.

For this compound, which contains a stereocenter at the carbon atom bearing the hydroxyl group, its enantiomers will produce mirror-image CD spectra. A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomer, the chiral purity can be accurately quantified.

The chromophores in this compound, primarily the imidazole ring, will give rise to electronic transitions in the UV-Vis region, which can be probed by CD spectroscopy. The sign and magnitude of the Cotton effects in the CD spectrum are dependent on the spatial arrangement of the atoms around the chiral center.

Chromatographic Methods for Purity and Isomeric Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry for the separation, identification, and quantification of compounds in a mixture. For chiral molecules like this compound, chiral HPLC is the most widely used method for separating its enantiomers and determining enantiomeric purity.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are commonly employed for the separation of a wide range of chiral compounds, including heterocyclic alcohols.

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve optimal resolution of the enantiomers. Both normal-phase (using eluents like hexane/isopropanol) and reversed-phase (using aqueous/organic mobile phases) chromatography can be explored.

Table 3: Exemplary Chiral HPLC Conditions for Separation of Related Chiral Compounds

Compound Type Chiral Stationary Phase (CSP) Mobile Phase
Chiral Imidazoles Chiralcel® OD Hexane/Isopropanol
Chiral Piperidines Chiralpak® IA/IB Non-conventional phases (e.g., MTBE/THF)

Data compiled from studies on the chiral separation of imidazole and piperidine derivatives.

Once a suitable method is developed, it can be used to accurately determine the enantiomeric ratio and chemical purity of this compound.

Derivatization and Synthesis of Chemically Modified Analogues of 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Systematic Functionalization at the Imidazole (B134444) Ring

The imidazole ring offers multiple sites for functionalization, including the two nitrogen atoms and the carbon atoms at positions 4 and 5. These modifications can significantly alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.

The N-substitution of the imidazole ring is a common strategy to introduce a variety of functional groups, which can modulate the compound's polarity, metabolic stability, and target interactions. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors of existing substituents, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz

Standard N-alkylation is typically achieved by treating the parent imidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.govresearchgate.net Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or potassium hydroxide (B78521) impregnated on alumina. ciac.jl.cnresearchgate.net The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate these reactions. researchgate.net For more complex substitutions, such as the introduction of allyl groups, reactions with Morita–Baylis–Hillman (MBH) alcohols can be employed, often catalyzed by reagents like DABCO. beilstein-journals.org

Table 1: Synthetic Methods for N-Substitution of the Imidazole Ring
Substituent TypeReagents and ConditionsNotesReference
Simple Alkyl (e.g., Methyl, Ethyl)Alkyl halide (e.g., CH₃I), Base (e.g., NaH, KOH/Al₂O₃), Solvent (e.g., THF, DMF)A standard and widely used method for introducing short alkyl chains. nih.govciac.jl.cn
BenzylBenzyl halide (e.g., BnBr), Base (e.g., NaH), Solvent (e.g., THF)Introduces a bulky, lipophilic group. researchgate.net
AllylMBH alcohol, DABCO, Toluene or Methanol (B129727) (reflux)Provides a functional handle for further modifications. beilstein-journals.org
Substituted AlkylAlkyl halide with functional groups, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Allows for the introduction of esters, nitriles, or other functionalities. nih.gov

Direct functionalization of the imidazole ring carbons (C4 and C5) is another key strategy for creating analogues. These positions are susceptible to electrophilic substitution, although the reactivity is influenced by the substituents already present on the ring.

Halogenation: Direct halogenation of imidazoles can be achieved using various reagents. youtube.com For instance, iodination can be performed with elemental iodine or N-iodosuccinimide (NIS). youtube.com Chlorination has been accomplished using reagents like sodium hypochlorite (B82951) or through deoxygenative nucleophilic halogenation of imidazole N-oxides with agents like oxalyl chloride or tosyl chloride. youtube.combeilstein-journals.org A Japanese patent describes the halogenation of imidazoles using alkali metal or alkaline earth metal hypohalites in the presence of a quaternary ammonium (B1175870) salt as a phase-transfer catalyst. google.com

Nitration: Nitration introduces a strong electron-withdrawing group, significantly altering the electronic character of the imidazole ring. This is typically accomplished using strong nitrating agents. For example, the nitration of a (1-methyl-1H-imidazol-2-yl)methanol derivative at the C5 position has been reported. researchgate.net The reaction of an imidazole with anhydrous nitric acid can lead to mono- or di-nitrated products, depending on the conditions. youtube.com

Acylation and Arylation: While direct Friedel-Crafts acylation of imidazoles is often challenging, C-acylation can be achieved by first performing a directed metalation (e.g., lithiation at the C2 position), followed by reaction with an electrophile like an acyl chloride. youtube.com More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool. Nickel-catalyzed C-H arylation allows for the direct coupling of imidazoles with phenol (B47542) derivatives or chloroarenes, providing access to a wide range of C-arylated products. nih.gov

Table 2: Synthetic Methods for C-Substitution of the Imidazole Ring
Reaction TypeReagents and ConditionsPositionReference
IodinationI₂, N-Iodosuccinimide (NIS)C4/C5 youtube.com
ChlorinationNaOCl, Oxalyl Chloride (from N-oxide)C4/C5, C2 youtube.combeilstein-journals.org
NitrationAnhydrous HNO₃C4/C5 youtube.comresearchgate.net
ArylationAryl carbamate, Ni(OTf)₂/dcype, K₃PO₄, t-AmylOHC2 nih.gov
Acylation1. n-BuLi (Lithiation); 2. Acyl ChlorideC2 youtube.com

Modifications of the Piperidine (B6355638) Ring System

The piperidine moiety provides a flexible, saturated linker that can be modified at its nitrogen atom or on the carbon skeleton to influence solubility, basicity, and spatial orientation of the molecule.

The secondary amine of the piperidine ring is a prime site for derivatization. A common synthetic strategy involves using an N-Boc protected piperidine precursor, which is then deprotected to reveal the secondary amine for subsequent functionalization.

N-Acylation/Amidation: The piperidine nitrogen can be readily acylated by reacting it with acyl chlorides or carboxylic acids activated with coupling agents. Common coupling systems include carbonyldiimidazole (CDI), or a combination of hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like diisopropylethylamine (DIPEA). nih.gov

N-Alkylation: Reductive amination is a classic method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. Direct alkylation with alkyl halides can also be employed.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) yields N-sulfonylated analogues. nih.gov

Table 3: Synthetic Methods for N-Substitution of the Piperidine Ring
Substitution TypeReagents and ConditionsNotesReference
N-AcylationRCOCl, Base (e.g., Et₃N); or RCOOH, Coupling agent (e.g., HBTU/HOBt, CDI), Base (e.g., DIPEA)Forms a neutral amide linkage, reducing the basicity of the piperidine nitrogen. nih.gov
N-SulfonylationRSO₂Cl, Base (e.g., Et₃N), Solvent (e.g., DCM)Forms a stable sulfonamide, also removing basicity. nih.gov
N-AlkylationR'CHO, NaBH(OAc)₃, Solvent (e.g., DCE); or RX, Base (e.g., K₂CO₃)Retains the basic character of the piperidine nitrogen. ajchem-a.com
N-ArylationAryl halide, Pd or Cu catalyst, Base (e.g., Cs₂CO₃)Buchwald-Hartwig or Ullmann coupling for introducing aryl groups. ajchem-a.com

Introducing substituents on the carbon framework of the piperidine ring (alpha, beta, or gamma to the nitrogen) requires more complex synthetic strategies, often involving the construction of the substituted ring from acyclic precursors or the functionalization of pre-existing piperidine derivatives. A general approach involves synthesizing the appropriately substituted piperidine-4-one or piperidine-4-carbaldehyde, which then serves as the key intermediate for coupling with the imidazole moiety.

For example, a substituted piperidin-4-one can be reacted with a 2-lithio-1-protected-imidazole. The resulting tertiary alcohol can then be used directly or, if a ketone was used, reduced to the secondary alcohol of the target scaffold. A wide variety of methods for synthesizing substituted piperidines have been reviewed, providing access to diverse substitution patterns. ajchem-a.com

Analogues featuring rings of different sizes, such as azetidine (B1206935) (contraction), pyrrolidine (B122466) (contraction), or azepane (expansion), are synthesized to probe the impact of ring geometry and conformational flexibility on biological activity. The synthesis of these analogues typically starts from the corresponding N-protected cyclic ketone.

For instance, an azetidine analogue could be synthesized starting from N-Boc-3-azetidinone. Reaction with a 2-lithiated imidazole derivative followed by deprotection would yield the desired (azetidin-3-yl)(1H-imidazol-2-yl)methanol. Similar strategies can be applied to N-Boc-3-pyrrolidinone or N-Boc-4-azepanone to generate the five- and seven-membered ring analogues, respectively. The synthesis of these heterocyclic building blocks, such as azetidinones and pyrrolidines, is well-established in the literature. nih.govkoreascience.krgoogle.com

Table 4: Ring-Modified Analogues and Potential Precursors
Analogue TypeCore StructureKey Synthetic PrecursorReference
Ring Contraction (4-membered)(Azetidin-3-yl)(1H-imidazol-2-yl)methanolN-Boc-3-azetidinone koreascience.krresearchgate.net
Ring Contraction (5-membered)(1H-Imidazol-2-yl)(pyrrolidin-3-yl)methanolN-Boc-3-pyrrolidinone nih.govgoogle.com
Ring Expansion (7-membered)(Azepan-4-yl)(1H-imidazol-2-yl)methanolN-Boc-4-azepanone ajchem-a.com

Chemical Modifications of the Methanol Hydroxyl Group

The secondary alcohol functionality in 1H-imidazol-2-yl(piperidin-4-yl)methanol is a prime target for chemical modification. Its derivatization can significantly impact the compound's polarity, hydrogen bonding capacity, and potential for covalent interactions with biological targets.

Conversion to Esters, Ethers, or Amines

Esterification: The hydroxyl group can be readily converted to a wide range of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Standard esterification conditions, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. masterorganicchemistry.com For more sensitive substrates, milder methods like carbodiimide-mediated coupling (e.g., using DCC or EDC) with a carboxylic acid are suitable. Imidazole carbamates can also serve as chemoselective esterification reagents, allowing for the conversion of carboxylic acids to esters in high yields. organic-chemistry.org The choice of the carboxylic acid allows for the introduction of various functionalities, including aliphatic chains, aromatic rings, and other pharmacophoric groups, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

Etherification: The synthesis of ether analogues can be achieved through several established methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. acs.org This reaction is generally efficient for primary and secondary alcohols. acs.org For the synthesis of aryl ethers, copper-catalyzed etherification of arene C-H bonds can be a powerful tool. nih.gov Iron(III) triflate has also been shown to be an effective catalyst for the direct etherification of alcohols. acs.org These methods provide access to a diverse set of ether derivatives with varying steric and electronic properties.

Conversion to Amines: The transformation of the hydroxyl group into an amino functionality opens up another avenue for structural diversification. This can be achieved through a two-step process involving activation of the alcohol, followed by nucleophilic substitution with an amine. The Mitsunobu reaction, for instance, allows for the conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. wikipedia.orgmissouri.edu This reaction typically uses triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD. wikipedia.org Another approach is the "hydrogen-borrowing" or "dehydrogenative coupling" methodology, where a transition metal catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with an amine, regenerating the catalyst. rsc.orgorganic-chemistry.org This method is atom-economical and environmentally friendly. rsc.org Dual-enzyme hydrogen-borrowing cascades have also been developed for the efficient conversion of alcohols to enantiopure amines. nih.gov

Replacement with Other Functional Groups

Beyond conversion to esters, ethers, and amines, the hydroxyl group can be replaced by a variety of other functional groups to further probe the SAR.

Halogenation: The hydroxyl group can be substituted with halogens such as chlorine or bromine using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). wikipedia.orggoogle.com These reactions typically proceed via an Sₙ2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry. nih.gov For tertiary alcohols, an Sₙ1 mechanism is more likely. nih.gov Milder reagents, such as α-chloro-, bromo-, and iodoenamines, have been developed for the transformation of alcohols into the corresponding halides under neutral conditions, allowing for the presence of sensitive functional groups. mdpi.comgoogleapis.com

Introduction of Other Nucleophiles: Once converted to a good leaving group, such as a tosylate or mesylate, the activated alcohol can be displaced by a wide range of nucleophiles. This allows for the introduction of functionalities like azides, thiols, and carbon nucleophiles, significantly expanding the chemical space accessible from the this compound scaffold.

Linker Chemistry for Conjugation with Other Chemical Moieties

The this compound scaffold can be conjugated to other molecules, such as proteins, peptides, or other small molecules, through the use of chemical linkers. The hydroxyl group provides a convenient handle for the attachment of such linkers. A bifunctional linker with a reactive group for the hydroxyl moiety and another orthogonal reactive group for the target moiety can be employed. For instance, a linker containing a carboxylic acid can be esterified with the hydroxyl group of the scaffold, leaving a terminal functional group (e.g., an amine, alkyne, or azide) available for subsequent conjugation. The choice of linker is crucial and can influence the stability, solubility, and biological activity of the final conjugate.

Parallel Synthesis and Library Generation Based on the Scaffold

The versatility of the this compound scaffold makes it an ideal candidate for the generation of compound libraries for high-throughput screening. Parallel synthesis techniques can be employed to rapidly generate a large number of analogues.

For instance, the core scaffold can be synthesized on a solid support, allowing for the efficient addition of various building blocks to the hydroxyl group and other reactive sites on the imidazole and piperidine rings. The use of multi-component reactions, such as the Ugi reaction, can also be a powerful tool for generating diverse libraries. wikipedia.orgfrontiersin.org The Ugi reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org By using derivatives of this compound as one of the components, a wide array of complex molecules can be synthesized in a single step.

Below is an interactive data table summarizing potential derivatization strategies for the hydroxyl group of this compound.

Modification TypeReagents and ConditionsResulting Functional Group
Esterification Carboxylic acid, DCC/DMAP or Acid chloride, pyridine (B92270)Ester
Etherification Alkyl halide, NaH (Williamson)Ether
Amination 1. MsCl, Et3N; 2. Amine or Mitsunobu reaction (DEAD, PPh3, Amine)Amine
Halogenation SOCl₂ or PBr₃Halide (Cl, Br)
Carbamate Formation Isocyanate or Carbamoyl chlorideCarbamate

Future Directions in Fundamental Chemical Research on 1h Imidazol 2 Yl Piperidin 4 Yl Methanol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1H-imidazol-2-yl(piperidin-4-yl)methanol. Current multistep syntheses can be improved by exploring one-pot reactions and multicomponent strategies that enhance atom economy and reduce waste. asianpubs.orgorganic-chemistry.org Sustainable methodologies, such as those utilizing greener solvents, biocatalysis, or microwave-assisted synthesis, are anticipated to be at the forefront of these investigations. researchgate.net The development of catalytic methods, particularly those employing earth-abundant metals, for the key bond-forming steps will be a significant area of advancement. rsc.orgspringernature.comnih.gov Another promising avenue is the use of dehydrogenative coupling reactions involving alcohols, which generate water as a benign byproduct. springernature.comnih.gov

Table 1: Potential Sustainable Synthetic Approaches

MethodologyPotential AdvantagesKey Research Focus
One-Pot Multicomponent SynthesisIncreased efficiency, reduced waste, simplified purificationDesign of novel reaction cascades combining imidazole (B134444) and piperidine (B6355638) precursors.
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced energy efficiencyOptimization of reaction conditions and solvent selection for microwave heating. researchgate.net
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyIdentification of enzymes for key synthetic transformations.
Flow ChemistryEnhanced safety and scalability, precise process controlDevelopment of continuous flow processes for intermediate and final product synthesis.

Advanced Stereochemical Control and Resolution Techniques

The chiral center at the methanol (B129727) bridge in this compound makes stereochemical control a critical aspect of its chemistry. Future research will be directed towards the development of asymmetric synthetic routes to access enantiopure forms of the compound. This includes the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of the reaction that forms the chiral center. nih.govnih.gov

Furthermore, advanced resolution techniques for the racemic mixture will be a key area of investigation. Enzymatic kinetic resolution, which utilizes the stereoselectivity of enzymes like lipases to selectively acylate one enantiomer, offers a green and efficient method for separating enantiomers. tandfonline.comtandfonline.comjocpr.comrsc.orgmdpi.com Chiral chromatography, employing chiral stationary phases, will also be crucial for both analytical-scale separation and preparative-scale purification of the enantiomers. nih.govwikipedia.org

Investigation of Unexplored Reactivity Patterns

The unique combination of functional groups in this compound—a secondary alcohol, a piperidine nitrogen, and an imidazole ring—suggests a rich and largely unexplored reactivity profile. Future studies will likely delve into the selective transformation of each of these functionalities. For instance, the oxidation of the secondary alcohol to a ketone would provide a key intermediate for further derivatization. Conversely, the reactivity of the piperidine nitrogen in nucleophilic substitution or addition reactions could be exploited to introduce diverse substituents. nih.gov The imidazole ring itself can undergo various transformations, including N-alkylation, N-arylation, and electrophilic substitution at the C4 and C5 positions. The interplay between these functional groups and their potential for intramolecular reactions will be a fascinating area of study.

Development of this compound as a Versatile Synthetic Building Block

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Future research will focus on utilizing this compound as a scaffold to generate libraries of derivatives for biological screening. elsevierpure.com Its potential as a precursor for ligands in coordination chemistry and catalysis will also be an important direction. The ability to functionalize the imidazole and piperidine rings, as well as the methanol group, provides multiple handles for diversification.

Table 2: Potential Applications as a Synthetic Building Block

Target Molecular ClassSynthetic TransformationPotential Utility
Substituted PiperidinesN-alkylation/arylation of the piperidine ringMedicinal chemistry scaffolds
Fused HeterocyclesIntramolecular cyclization reactionsNovel drug discovery
Bidentate/Tridentate LigandsDerivatization of imidazole and piperidine nitrogensCoordination chemistry, catalysis
Chiral AuxiliariesUse of enantiopure forms in asymmetric synthesisStereocontrolled synthesis

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry will play a pivotal role in guiding future experimental work on this compound. Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, conformational preferences, and spectroscopic properties. mdpi.comresearchgate.netresearchgate.net These theoretical models can also be used to predict its reactivity, elucidate reaction mechanisms, and understand the origins of stereoselectivity in its synthesis. acs.org Molecular docking studies could pre-emptively evaluate the potential of its derivatives as inhibitors for various biological targets, thereby streamlining drug discovery efforts. elsevierpure.commdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant step towards more efficient and scalable production. imperial.ac.uknih.govacs.orgorganic-chemistry.orgresearchgate.net Continuous flow reactors offer advantages in terms of safety, reproducibility, and the ability to perform reactions under conditions that are challenging in batch processes. rsc.org Future research will focus on developing robust flow protocols for the key synthetic steps, including the potential for in-line purification and analysis. This approach will be particularly valuable for the rapid generation of compound libraries for high-throughput screening.

Development of Chiral Catalysts derived from this compound (if applicable)

Given the presence of both a chiral center and multiple nitrogen atoms capable of coordinating to metal centers, enantiopure this compound is a promising candidate for development into a chiral ligand for asymmetric catalysis. nih.govresearchgate.net Future research could explore the synthesis of derivatives where the imidazole and piperidine nitrogens, and potentially the oxygen of the carbinol group, act as coordinating atoms. These ligands could then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and hydrosilylations. The modular nature of the scaffold would allow for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-imidazol-2-yl(piperidin-4-yl)methanol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, a protocol involving 4-(6-(hydroxymethyl)pyridin-2-yl)benzaldehyde and 3-(1H-imidazol-1-yl)propan-1-amine under mild conditions (General Procedure B) achieved an 84% yield . Optimization may involve adjusting stoichiometry, solvent polarity, or catalysts like NaBH4 for imine reduction. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include imidazole protons (~7.5–8.5 ppm), piperidine methylene groups (2.5–3.5 ppm), and hydroxyl protons (broad ~1–5 ppm). For derivatives, coupling constants (e.g., J = 2–3 Hz) confirm stereochemistry .
  • MS : ESI+ spectra typically show [M+H]+ peaks. Fragmentation patterns (e.g., loss of –CH2OH or imidazole ring cleavage) validate substituent positions .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in ethanol/water mixtures. Stability tests in PBS (pH 7.4) at 37°C for 24 hours are recommended to assess hydrolysis or aggregation .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence biological activity in kinase inhibition assays?

  • Methodological Answer : Docking studies using GPCR kinase 2 (GRK2) models reveal that the (3S,4R)-configuration of the piperidine moiety enhances hydrogen bonding with Asp334 and hydrophobic interactions with Leu273. Activity loss in (3R,4S)-isomers (ΔIC50 > 10-fold) underscores stereochemical sensitivity . Comparative crystallography (e.g., CCDC 1038591) can validate binding modes .

Q. What strategies mitigate oxidative degradation of the imidazole ring during long-term storage?

  • Methodological Answer : Degradation pathways involve N-oxide formation under ambient light. Stabilization methods include:

  • Storage : –20°C in amber vials under argon.
  • Additives : 0.1% BHT (butylated hydroxytoluene) in DMSO solutions reduces radical-mediated oxidation .
  • Lyophilization : Freeze-drying with trehalose (1:5 w/w ratio) preserves integrity for >12 months .

Q. Can computational modeling predict the catalytic efficiency of metal-ligand complexes involving this compound?

  • Methodological Answer : Density functional theory (DFT) simulations of VPIM—a bimetallic ligand containing this scaffold—show Co(II)/Zn(II) coordination lowers the activation energy for organophosphate hydrolysis by 30–40 kcal/mol vs. monometallic analogs. QM/MM studies guide rational design of catalytic pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.